molecular formula C8H6ClNS2 B2447679 2-Chloro-6-(methylthio)benzo[d]thiazole CAS No. 854084-75-6

2-Chloro-6-(methylthio)benzo[d]thiazole

Cat. No. B2447679
CAS RN: 854084-75-6
M. Wt: 215.71
InChI Key: AEEGDQHVLRPQRX-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzo[d]thiazole is a chemical compound with the CAS Number: 854084-75-6 . It has a molecular weight of 215.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNS2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 . This indicates the molecular structure of the compound.

The compound has a molecular weight of 215.73 .

Scientific Research Applications

Cycloaddition Chemistry

2-Chloro-6-(methylthio)benzo[d]thiazole has been used in cycloaddition chemistry, particularly in copper-promoted cycloadditions with α-methylenyl isocyanides to produce benzo[d]imidazothiazoles. This method allows for selective formation of isomeric benzo[d]imidazothiazoles under mild conditions and tolerates a wide range of functional groups (Wang, Li, & Zhu, 2015).

Synthesis of Hydroxy-Substituted Derivatives

The compound is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as building blocks in drug discovery. These derivatives can be substituted at multiple positions, allowing for extensive exploration of chemical space (Durcik et al., 2020).

Conformational and Vibrational Studies

This compound derivatives have been studied using ab initio Hartree-Fock and Density Functional Theory methods to understand their molecular structure, conformational stability, and vibrational spectra. Such studies are critical in the design of drug molecules (Taşal & Kumalar, 2010).

Biological Activity Studies

Derivatives of this compound have been synthesized and their biological activities studied. These studies include the toxicity against bacteria and the potential as antimicrobial agents (Uma et al., 2017).

Antitumor Evaluation and QSAR Studies

Some derivatives of this compound have been synthesized and evaluated for their antitumor activity. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on these compounds to predict their cytotoxicity against various cancer cell lines (Tomorowicz et al., 2020).

Fused Thiazolo[3,2-a]pyrimidinones Synthesis

This compound has been utilized as a building block in the synthesis of fused thiazolo[3,2-a]pyrimidinone products. This approach involves the elimination of by-products and has been confirmed through analytical and spectral studies (Janardhan et al., 2014).

properties

IUPAC Name

2-chloro-6-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGDQHVLRPQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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